molecular formula C10H12N2O3 B13886446 Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate

Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate

Cat. No.: B13886446
M. Wt: 208.21 g/mol
InChI Key: QZSNAWCSIKTLQR-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate is an organic compound with the molecular formula C10H12N2O3 It is a derivative of propanoic acid and contains a pyridine ring, making it a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours . After the reaction, the mixture is washed with organic solvents and recrystallized to obtain the final product as white lamellar crystals .

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, and similar reaction conditions are maintained. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The raw materials, 2-aminopyridine and ethyl acrylate, are readily available and cost-effective, making the industrial production of this compound economically viable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate that binds to thrombin, inhibiting its activity and preventing blood clot formation. The pyridine ring and oxo group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate is unique due to its specific combination of a pyridine ring and an oxo group, which imparts distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of thrombin inhibitors sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 3-oxo-3-(pyridin-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)7-9(13)12-8-5-3-4-6-11-8/h3-6H,2,7H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSNAWCSIKTLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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